

2-Chloro-3-(trifluoromethyl)aniline melting point and boiling point

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-(trifluoromethyl)aniline

Cat. No.: B1586914

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characterization of **2-Chloro-3-(trifluoromethyl)aniline**

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-3-(trifluoromethyl)aniline**, a key chemical intermediate in various synthetic applications. The focus is on the fundamental physicochemical properties of its melting and boiling points, which are critical parameters for identification, purity assessment, and process control in research and drug development. This document outlines the theoretical principles and provides detailed, field-proven experimental protocols for the accurate determination of these values. It is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries who handle this or structurally similar compounds.

Introduction: The Significance of 2-Chloro-3-(trifluoromethyl)aniline

2-Chloro-3-(trifluoromethyl)aniline is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, makes it a precursor for agrochemicals, pharmaceuticals, and specialty materials. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in bioactive molecules.

Accurate characterization of its physical properties is paramount. The melting and boiling points are not merely data points; they are indicators of purity and identity. For a substance used in exacting applications like drug development, confirming these parameters is a foundational step in quality control and reaction optimization. A sharp, well-defined melting point range is a strong indicator of a pure compound, whereas impurities will typically cause a depression and broadening of this range.^{[1][2]} Similarly, the boiling point is a characteristic constant that is crucial for purification techniques like distillation and for understanding a compound's volatility.^{[3][4]}

Physicochemical Properties

The key identifying and physical properties of **2-Chloro-3-(trifluoromethyl)aniline** are summarized below. These values are essential for safe handling, experimental design, and analytical characterization.

Property	Value	Source(s)
CAS Number	62476-58-8	[5] [6]
Molecular Formula	C ₇ H ₅ ClF ₃ N	[5] [6] [7]
Molecular Weight	195.57 g/mol	[5] [7]
Physical Form	Solid at ambient temperature	
Melting Point	27 °C	[5]
Boiling Point	Data not readily available at atmospheric pressure. The procedure for its determination is outlined in Section 4.	
InChIKey	WLXOMMTWPMQFDE-UHFFFAOYSA-N	[5] [7]

Experimental Determination of Melting Point

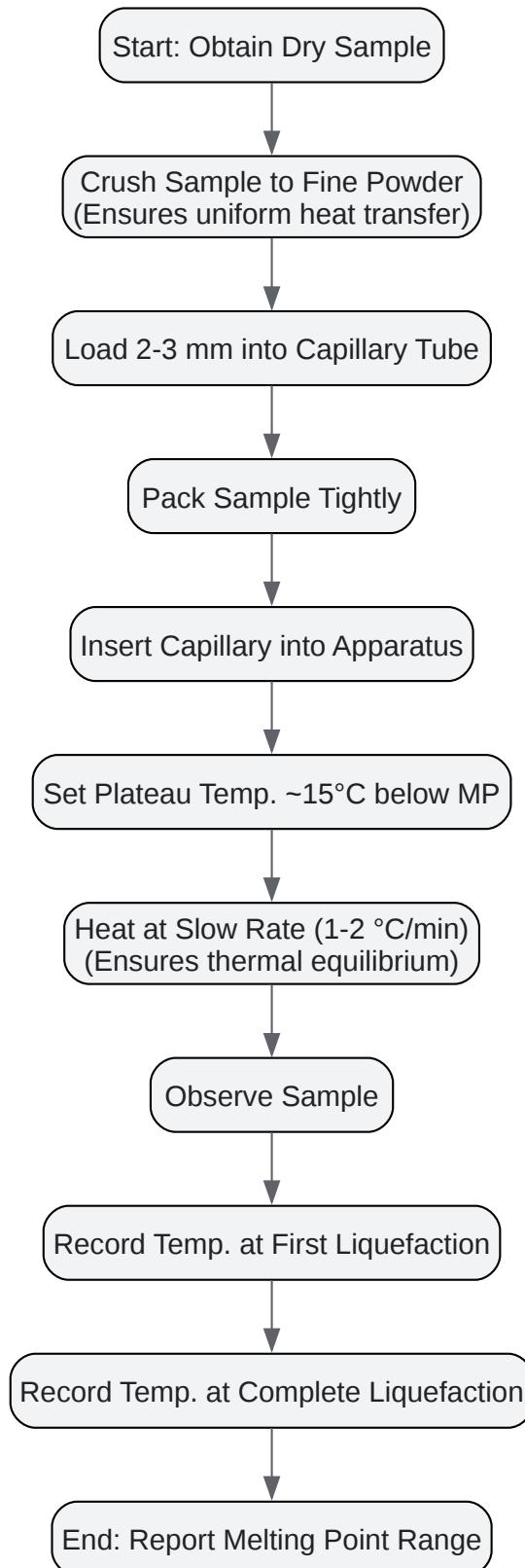
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For crystalline solids, this transition occurs over a narrow range, making it a reliable

criterion for purity.

Principle of Measurement

The determination involves heating a small, uniform sample at a controlled rate and recording the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion).^[8] This range provides a more accurate picture than a single value. The most common laboratory technique is the capillary method, which can be performed using a manual apparatus like a Thiele tube or, more conveniently, a modern digital melting point apparatus.^[8]

Detailed Experimental Protocol (Digital Apparatus)


- Sample Preparation: Ensure the **2-Chloro-3-(trifluoromethyl)aniline** sample is completely dry, as moisture can depress the melting point. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
- Capillary Tube Loading: Press the open end of a glass capillary tube into the powdered sample. A small amount of material (2-3 mm height) is sufficient. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly into the bottom.
- Apparatus Setup: Insert the loaded capillary tube into the designated slot in the melting point apparatus.^[8]
- Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating the sample rapidly to get a rough estimate.^[1] This saves time during the precise measurement. Let the apparatus cool sufficiently before the next step.
- Accurate Measurement: Set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point (27 °C for this compound).
- Controlled Heating: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, preventing an overestimation of the melting point.

- Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first sign of melting is observed and the temperature at which the last solid crystal disappears.^[9] This is the melting point range. For a pure sample, this range should be narrow (0.5-1.0 °C).

Self-Validating System and Causality

This protocol is self-validating. An unexpectedly wide melting range or a value lower than the literature value immediately indicates the presence of impurities. The causality is rooted in thermodynamics; impurities disrupt the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces. The slow, controlled heating rate ensures that the recorded temperature accurately reflects the sample's temperature during the phase change.

Visualization: Melting Point Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

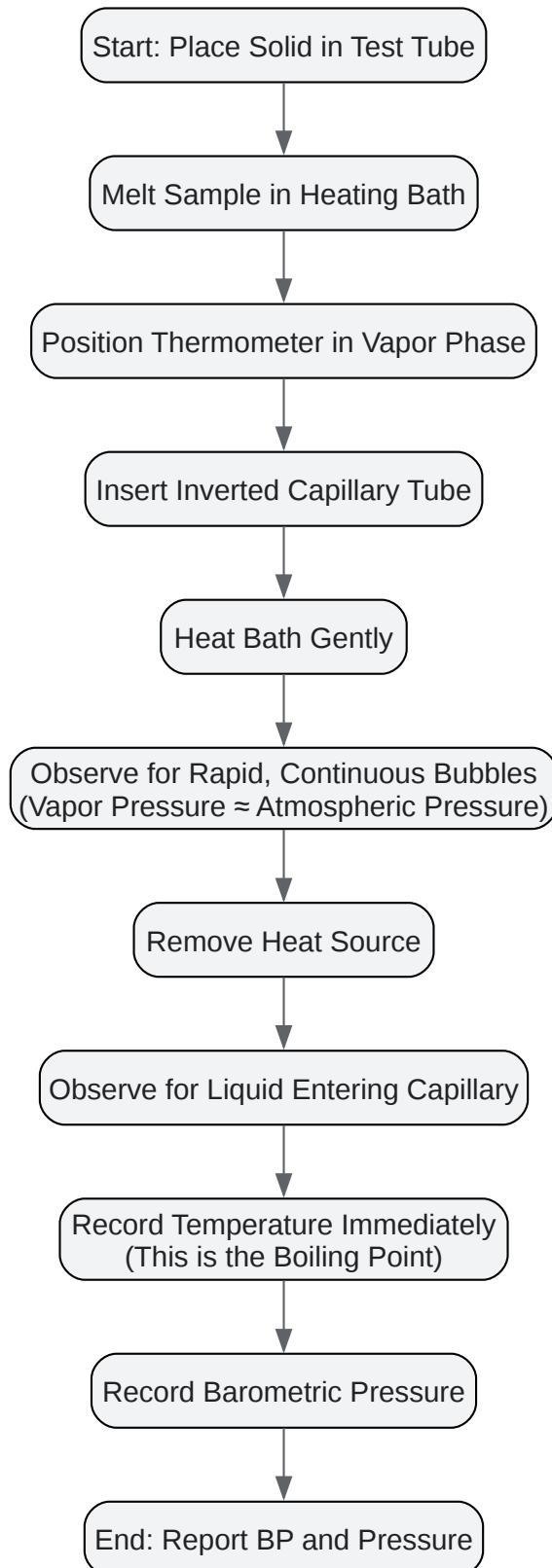
Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.^[3] At this temperature, the liquid undergoes a bulk transition to the vapor phase. Since **2-Chloro-3-(trifluoromethyl)aniline** is a solid at room temperature, its boiling point must be determined in the molten state. For small sample quantities, a micro-boiling point method is highly effective and minimizes waste.^[10]

Principle of Measurement

The micro-reflux method involves heating a small liquid sample containing an inverted capillary tube. As the temperature rises, the air trapped in the capillary expands and is replaced by the sample's vapor. At the boiling point, the vapor pressure inside the capillary equals the atmospheric pressure, resulting in a steady stream of bubbles. Upon cooling, the vapor pressure drops, and the moment the external pressure overcomes the internal vapor pressure, liquid is drawn back into the capillary. The temperature at which this occurs is the boiling point.^[10]

Detailed Experimental Protocol (Micro-Reflex Method)


- **Sample Preparation:** Place a small amount (approx. 0.5 mL) of **2-Chloro-3-(trifluoromethyl)aniline** into a small test tube or fusion tube. Gently heat the tube in a sand or oil bath to melt the solid into a clear liquid.
- **Apparatus Setup:** Secure the test tube in the heating bath. Place a thermometer into the test tube such that its bulb is positioned in the vapor phase, just above the liquid surface. This is crucial as it measures the temperature of the vapor in equilibrium with the boiling liquid, not the liquid itself.
- **Capillary Insertion:** Take a standard melting point capillary tube and place it into the liquid with the open end down.
- **Heating:** Begin heating the bath gently. Stirring the bath ensures even temperature distribution.
- **Observation:** As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.^[10] This indicates that the

vapor pressure of the sample is overcoming the atmospheric pressure.

- Cooling and Recording: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
- Boiling Point Identification: Carefully watch the capillary tube. The moment the bubbling stops and the liquid is drawn up into the capillary, immediately record the temperature from the thermometer.[\[10\]](#) This is the experimental boiling point.
- Pressure Correction: The boiling point is highly dependent on atmospheric pressure.[\[3\]](#) For authoritative results, the barometric pressure should be recorded at the time of the experiment and the boiling point corrected to standard pressure (760 mmHg) using a pressure nomograph if necessary.

Visualization: Micro Boiling Point Determination

Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Micro Boiling Point Determination.

Safety and Handling

2-Chloro-3-(trifluoromethyl)aniline is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.

- Hazards: Harmful if swallowed, harmful or toxic in contact with skin, causes skin irritation, and causes serious eye irritation.[\[7\]](#)[\[11\]](#) It may also cause respiratory irritation.[\[12\]](#)
- Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[13\]](#)
- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[\[12\]](#) Do not breathe dust or vapors.[\[13\]](#)
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[\[11\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[\[13\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[\[12\]](#)
 - Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[\[11\]](#)

Always consult the most current Safety Data Sheet (SDS) for the compound before use.[\[11\]](#)
[\[12\]](#)

Conclusion

The melting point (27 °C) and boiling point are fundamental physical constants for **2-Chloro-3-(trifluoromethyl)aniline** that underpin its reliable use in scientific research and development. The experimental protocols detailed in this guide provide a robust framework for the verification of these properties. Adherence to these methodologies, particularly with respect to sample preparation and controlled heating rates, is essential for obtaining accurate and reproducible data. This ensures not only the identity and purity of the material but also the integrity of the subsequent synthetic work for which it is employed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. vernier.com [vernier.com]
- 5. 2-chloro-3-(trifluoromethyl)aniline [stenutz.eu]
- 6. scbt.com [scbt.com]
- 7. 2-Chloro-3-(trifluoromethyl)aniline | C7H5ClF3N | CID 4984136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. westlab.com [westlab.com]
- 9. pennwest.edu [pennwest.edu]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. angenechemical.com [angenechemical.com]
- To cite this document: BenchChem. [2-Chloro-3-(trifluoromethyl)aniline melting point and boiling point]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586914#2-chloro-3-trifluoromethyl-aniline-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com